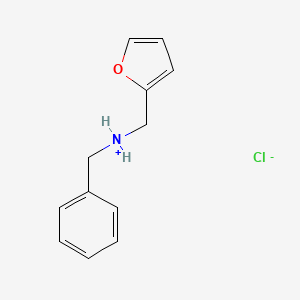

N-(Phenylmethyl)-2-furanmethanamine hydrochloride

描述

Synthesis Analysis

The synthesis of furan derivatives typically involves multi-step reactions starting from simple furan compounds. For instance, one paper describes the synthesis of a series of piperazine compounds starting from 2-acetylfuran, which undergoes Claisen-Schmidt condensation with various aromatic aldehydes, followed by cyclization and Mannich reaction to produce the desired products . Although the exact synthesis of N-(Phenylmethyl)-2-furanmethanamine hydrochloride is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of furan derivatives is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen. The papers provided do not directly analyze the molecular structure of this compound, but they do discuss the structural characterization of related compounds using techniques such as IR, NMR, and mass spectrometry . These techniques could be used to determine the structure of this compound.

Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions, including cycloadditions, condensations, and substitutions. For example, one paper describes the reaction of phenylchloroketene with N,N-disubstituted aminomethylene furanones to produce chloro-substituted benzopyranones, which are then further modified . These reactions highlight the reactivity of the furan ring and its derivatives, which would be relevant for understanding the chemical behavior of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives can vary widely depending on their specific substituents and structure. The papers do not provide specific data on the physical and chemical properties of this compound, but they do report on the properties of similar compounds. For example, the solubility, melting points, and stability of the compounds can be inferred from their structural analogs . Additionally, the biological activities, such as antidepressant and antianxiety effects, as well as antimicrobial and antioxidant activities, are reported for some furan derivatives , which could suggest potential applications for this compound.

作用机制

Target of Action

N-(Phenylmethyl)-2-furanmethanamine hydrochloride, also known as phenethylamine, primarily targets the Primary amine oxidase . This enzyme plays a crucial role in the metabolism of amines in the body, including the breakdown of certain neurotransmitters .

Mode of Action

Phenethylamine interacts with its targets through a process known as oxidative deamination . This process involves the removal of an amine group from the molecule, which is then converted into ammonia . This reaction results in the formation of an imine intermediate, which is subsequently hydrolyzed to produce an aldehyde or ketone .

Biochemical Pathways

The primary biochemical pathway affected by phenethylamine is the amine metabolism pathway . This pathway is responsible for the breakdown of amines, including neurotransmitters such as dopamine and serotonin . The downstream effects of this pathway can influence various physiological processes, including mood regulation and neural signaling .

Pharmacokinetics

The pharmacokinetics of phenethylamine involve its absorption, distribution, metabolism, and excretion (ADME). Phenethylamine is readily absorbed from the gastrointestinal tract after oral consumption . It reaches peak concentration within a few hours and attains steady state within 2-3 days . The mean half-life is approximately 14.2 hours . The compound is metabolized primarily through oxidative deamination, and the metabolites are excreted in the urine .

Result of Action

The molecular and cellular effects of phenethylamine’s action primarily involve the modulation of neurotransmitter levels in the brain. By targeting the primary amine oxidase, phenethylamine can potentially influence the breakdown of certain neurotransmitters, thereby affecting neural signaling and various physiological processes .

Action Environment

The action, efficacy, and stability of phenethylamine can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of phenethylamine, thereby influencing its absorption and distribution . Additionally, factors such as temperature and the presence of other substances can affect the rate of enzymatic reactions involved in the metabolism of phenethylamine .

安全和危害

属性

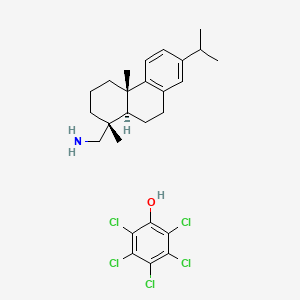

IUPAC Name |

benzyl(furan-2-ylmethyl)azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO.ClH/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12;/h1-8,13H,9-10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UALMNGOHJCUQGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[NH2+]CC2=CC=CO2.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42882-55-3 | |

| Record name | 2-Furanmethanamine, N-(phenylmethyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042882553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-N,N-diethylbenzenesulfonamide](/img/structure/B3032661.png)

![4-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-N-(3-pyridinylmethyl)benzenesulfonamide](/img/structure/B3032662.png)

![4-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3032663.png)

![1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol](/img/structure/B3032680.png)